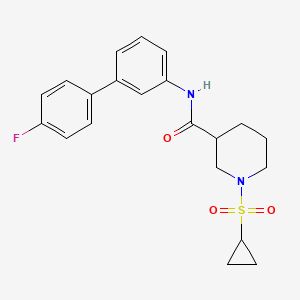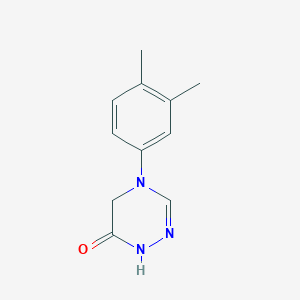![molecular formula C15H18N2O5S B5664500 N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide](/img/structure/B5664500.png)
N-(2-methoxyethyl)-5-{4-[(methylamino)sulfonyl]phenyl}-2-furamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The synthesis and study of furamide derivatives, including those with methoxyethyl and methylamino sulfonyl groups, contribute significantly to medicinal chemistry. These compounds are often explored for their potential pharmacological activities and chemical properties which make them valuable in the development of new therapeutic agents.
Synthesis Analysis
The synthesis of related compounds typically involves multi-step processes, starting from readily available chemicals. For example, α,β-unsaturated N-methoxy-N-methylamide compounds can be prepared in steps from chloroacetamide derivatives and thiophenol, highlighting the versatility of methoxy and methyl groups in synthesis (Beney, Mariotte, & Boumendjel, 1998).
Molecular Structure Analysis
The molecular structure of furamide derivatives is often elucidated using techniques such as NMR, IR, and X-ray diffraction. Structural analyses reveal the arrangement of functional groups and their electronic effects on the molecule's overall properties. For example, the solid state and molecular structure of certain furan derivatives have been investigated using X-ray powder diffraction and DFT studies, offering insights into the conformation and electronic structure (Rahmani et al., 2017).
Chemical Reactions and Properties
Compounds with N-methoxy and sulfonyl groups participate in various chemical reactions, including homologation of alkyl halides and addition reactions. These reactions can be influenced by the presence of catalysts and specific reactants, leading to high yields of desired products. For instance, carbamoylsilane addition to N-sulfonylimines under catalyst-free conditions yields α-(N-sulfonyl)amino-N-methoxymethyl-N-methylamides (Liu, Guo, & Chen, 2015).
Eigenschaften
IUPAC Name |
N-(2-methoxyethyl)-5-[4-(methylsulfamoyl)phenyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5S/c1-16-23(19,20)12-5-3-11(4-6-12)13-7-8-14(22-13)15(18)17-9-10-21-2/h3-8,16H,9-10H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQDROPKXVZMFKL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)C1=CC=C(C=C1)C2=CC=C(O2)C(=O)NCCOC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(3R*,4R*)-3-cyclopropyl-4-methyl-1-[(5-methyl-3-thienyl)carbonyl]-3-pyrrolidinol](/img/structure/B5664425.png)
![1-[2-(5-hydroxy-1-oxa-9-azaspiro[5.5]undec-9-yl)-2-oxoethyl]-2,4-imidazolidinedione](/img/structure/B5664427.png)

![2-(cyclopropylmethyl)-9-(2-oxo-4-phenylbutanoyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5664450.png)
![(3R*,4R*)-3-cyclobutyl-4-methyl-1-[3-(1-methyl-1H-pyrazol-4-yl)propanoyl]-3-pyrrolidinol](/img/structure/B5664453.png)


![2-{[(2,3,6-trimethylphenoxy)acetyl]amino}benzamide](/img/structure/B5664476.png)
![1-(5-chloro-2-pyridinyl)-4-[(3-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]piperazine](/img/structure/B5664514.png)
![N-[3-(acetylamino)phenyl]-2-(2-nitrophenyl)acetamide](/img/structure/B5664517.png)

![ethyl 5-ethyl-2-[(3-phenyl-2-propynoyl)amino]-3-thiophenecarboxylate](/img/structure/B5664526.png)
![2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5-phenyl-2,4-pentadienenitrile](/img/structure/B5664532.png)